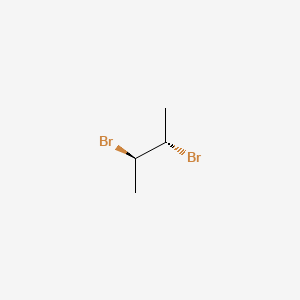

meso-2,3-Dibromobutane

描述

属性

IUPAC Name |

(2R,3S)-2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-13-2 | |

| Record name | Butane, 2,3-dibromo-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (�±)-2,3-Dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of meso-2,3-dibromobutane

An In-Depth Technical Guide to the Physical Properties of meso-2,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of this compound, complete with experimental protocols for their determination and a visualization of its stereochemical context.

Physical Properties

This compound is the achiral diastereomer of 2,3-dibromobutane. Despite having two chiral centers, the molecule as a whole is not optically active due to an internal plane of symmetry.[1][2] Its physical properties are distinct from its chiral enantiomeric counterparts.

The key physical properties of this compound are summarized in the table below:

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₄H₈Br₂ | - | - |

| Molecular Weight | 215.91 | g/mol | [3][4] |

| Appearance | Liquid | - | [3][5] |

| Melting Point | -24 | °C | [6][7] |

| Boiling Point | 161 | °C | at 760 mmHg[4] |

| 73-74 | °C | at 47 mmHg[3] | |

| Density | 1.767 | g/mL | at 25 °C[3] |

| 1.774 | g/cm³ | -[4] | |

| 1.792 | g/mL | -[6] | |

| Refractive Index (n₂₀/D) | 1.51 | - | [3] |

| 1.502 | - | -[4] | |

| 1.515 | - | -[6] | |

| Flash Point | 33 | °C | [4] |

| Vapor Pressure | 3.02 | mmHg | at 25 °C[4] |

| Solubility | Insoluble | in water | [8] |

Stereochemical Relationship

2,3-dibromobutane has two stereocenters, leading to a total of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso compound ((2R,3S)). The following diagram illustrates the relationship between these stereoisomers.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 3. homework.study.com [homework.study.com]

- 4. What is the possible number of stereoisomers for 2, 3-dibromobutane? [tardigrade.in]

- 5. fiveable.me [fiveable.me]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Stereochemistry of meso-2,3-Dibromobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical properties of 2,3-dibromobutane (B42614), with a specific focus on its meso isomer. Despite the presence of two chiral centers, meso-2,3-dibromobutane is an achiral compound, a concept of significant importance in stereochemistry and its application in drug design and development.

Introduction to the Stereoisomers of 2,3-Dibromobutane

2,3-Dibromobutane (CH3CHBrCHBrCH3) is a halogenated hydrocarbon that serves as a fundamental model for understanding stereoisomerism. The molecule possesses two stereogenic centers, which are carbon atoms bonded to four different substituent groups.[1][2] Theoretically, a molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. For 2,3-dibromobutane, with n=2, one would predict a maximum of 2^2 = 4 stereoisomers.[3][4] However, due to the symmetrical nature of the molecule, where the substituents on both chiral carbons are identical, only three distinct stereoisomers exist.[3][5][6] These are a pair of enantiomers and a meso compound.[1][7]

The three stereoisomers are:

-

(2R, 3R)-2,3-dibromobutane

-

(2S, 3S)-2,3-dibromobutane

-

This compound ((2R, 3S) or (2S, 3R))

The (2R, 3R) and (2S, 3S) isomers are non-superimposable mirror images of each other and are therefore enantiomers.[4][7] The meso form is a diastereomer of both the (2R, 3R) and (2S, 3S) isomers.[7][8]

The Defining Feature of this compound: The Plane of Symmetry

The key to understanding the achiral nature of this compound lies in its internal plane of symmetry.[1][9] A meso compound is defined as an achiral compound that possesses chiral centers.[10] In the case of this compound, a plane of symmetry can be drawn through the molecule, bisecting the C2-C3 bond. This plane reflects one half of the molecule onto the other.[11]

This internal symmetry means that the molecule is superimposable on its mirror image, which is the definition of an achiral compound.[3][10] Consequently, this compound is optically inactive, meaning it does not rotate the plane of polarized light.[1] The optical activity of the two chiral centers effectively cancels each other out.[1] The stereochemistry of the two chiral centers in the meso form is opposite, being (2R, 3S) or (2S, 3R), which are in fact the same molecule due to the internal symmetry.[8][11]

Structural Representation and Relationships

The stereochemical relationships between the isomers of 2,3-dibromobutane can be visualized through various representations, such as Fischer projections and three-dimensional wedge-and-dash structures.

Caption: Stereochemical relationships between the isomers of 2,3-dibromobutane.

The above diagram illustrates that the (2R, 3R) and (2S, 3S) isomers are enantiomers, while the meso form is a diastereomer to both of the chiral isomers.

Experimental Protocols

While this guide focuses on the theoretical stereochemistry, experimental determination of these properties is crucial. Key experimental techniques would include:

-

Polarimetry: To measure the optical rotation of the enantiomerically pure samples and confirm the optical inactivity of the meso compound. A solution of a known concentration of the substance is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured. Enantiomers will rotate the light to an equal but opposite degree, while the meso compound will show no rotation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to distinguish between diastereomers, as they have different physical properties and thus will exhibit different chemical shifts and coupling constants. While enantiomers are indistinguishable in an achiral solvent, the use of a chiral resolving agent can lead to the formation of diastereomeric complexes that can be differentiated by NMR.

-

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the absolute configuration of the chiral centers, definitively identifying the R and S configurations of the enantiomers and confirming the structure of the meso compound.

Quantitative Data Summary

The defining quantitative physical property that distinguishes the stereoisomers of 2,3-dibromobutane is their specific rotation.

| Stereoisomer | Configuration | Specific Rotation ([(\alpha)]_D) | Relationship |

| (+)-2,3-dibromobutane | (2S, 3S) | Positive value | Enantiomer of (-)-isomer |

| (-)-2,3-dibromobutane | (2R, 3R) | Negative value (equal in magnitude to (+)-isomer) | Enantiomer of (+)-isomer |

| This compound | (2R, 3S) or (2S, 3R) | 0° | Diastereomer of (+) and (-) isomers |

Note: The exact numerical values for specific rotation can vary depending on the solvent and temperature.

Logical Workflow for Stereochemical Analysis

The determination of the stereochemistry of a molecule like 2,3-dibromobutane follows a logical progression.

Caption: A logical workflow for the stereochemical analysis of 2,3-dibromobutane.

Conclusion

The stereochemistry of this compound is a classic example of how internal molecular symmetry can lead to achirality, even in the presence of multiple stereogenic centers. A thorough understanding of these principles is fundamental for professionals in chemistry and drug development, as the stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The existence of meso compounds underscores the importance of considering molecular symmetry in addition to the mere presence of chiral centers when predicting the stereochemical outcome of a molecule.

References

- 1. fiveable.me [fiveable.me]

- 2. gauthmath.com [gauthmath.com]

- 3. How can you draw the diastereomers of 23dibromobutane class 12 chemistry CBSE [vedantu.com]

- 4. The number of optical isomers for 2,3-Dibromobutane is :- | Sathee Forum [forum.prutor.ai]

- 5. Solved Draw all three stereoisomers of 2, 3-dibromobutane. | Chegg.com [chegg.com]

- 6. juliethahn.com [juliethahn.com]

- 7. homework.study.com [homework.study.com]

- 8. Meso Compounds [webhost.bridgew.edu]

- 9. Chapter 6 notes [web.pdx.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Stereochemistry and Analysis of meso-2,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of meso-2,3-dibromobutane, a key molecule for understanding stereoisomerism. It covers the conceptual basis of its defining feature—the internal plane of symmetry—along with relevant physical data and a detailed experimental protocol for its stereospecific synthesis.

Introduction to Meso Compounds

In stereochemistry, a meso compound is an achiral molecule that possesses two or more stereocenters.[1][2] Despite having chiral centers, the molecule as a whole is not chiral due to an internal plane of symmetry.[3][4] This plane divides the molecule into two halves that are mirror images of each other, causing the optical rotations produced by the stereocenters to cancel each other out.[5] Consequently, meso compounds are optically inactive.[3][5]

The classic example, 2,3-dibromobutane, has two chiral carbons (at C2 and C3) and exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso form ((2R,3S) or (2S,3R)).[6][7]

Visualization of the Plane of Symmetry

The defining characteristic of this compound is its internal plane of symmetry. When the molecule is in an eclipsed conformation, this plane is clearly visible, bisecting the C2-C3 bond and reflecting the substituents of one chiral center onto the other. This structural feature is the reason for its achirality.

Caption: Sawhorse projection of this compound with its internal plane of symmetry.

Quantitative Data: Physical Properties of Stereoisomers

Diastereomers, unlike enantiomers, have different physical properties.[6] This allows for their separation using standard laboratory techniques such as distillation or chromatography. The table below summarizes key physical properties for the stereoisomers of 2,3-dibromobutane.

| Property | (2R,3R)-2,3-Dibromobutane | (2S,3S)-2,3-Dibromobutane | This compound |

| Stereochemical Class | Enantiomer | Enantiomer | Diastereomer (Meso) |

| Melting Point (°C) | -28 | -28 | 19 |

| Boiling Point (°C) | 158 | 158 | 147 |

| Density (g/mL) | 1.815 | 1.815 | 1.789 |

| Refractive Index | 1.513 | 1.513 | 1.509 |

| Optical Rotation [α] | +5.756° | -5.756°[8] | 0°[9] |

Note: Data is compiled from various chemical reference sources. Exact values may vary slightly between sources.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a classic example of a stereospecific reaction, specifically the anti-addition of bromine to an alkene.[10][11] To produce the meso diastereomer, the starting alkene must be trans-2-butene.[12][13] The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome.[11][14]

Objective: To synthesize this compound via the electrophilic addition of bromine to trans-2-butene.

Materials:

-

trans-2-butene

-

Molecular bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in a fume hood.

-

Cool the flask in an ice bath.

-

Dissolve a known quantity of trans-2-butene in a minimal amount of cold, inert solvent (e.g., dichloromethane) and add it to the flask.

-

-

Bromine Addition:

-

Prepare a solution of molecular bromine in the same inert solvent. The bromine should be the limiting reagent.

-

Slowly add the bromine solution dropwise to the stirring alkene solution in the ice bath. The characteristic orange-red color of bromine should disappear upon reacting with the alkene.[10]

-

Continue the addition until a faint, persistent orange color indicates the reaction is complete.

-

-

Workup and Purification:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining HBr.

-

Wash with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product, this compound.

-

-

Characterization:

-

The identity and purity of the product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and by measuring its physical properties (e.g., melting point) and comparing them to the literature values in Table 1. The absence of optical activity can be confirmed using a polarimeter.

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. perlego.com [perlego.com]

- 4. Chapter 6 notes [web.pdx.edu]

- 5. fiveable.me [fiveable.me]

- 6. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. Solved (2S,3S)-2,3-dibromobutane has a specific rotation of | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

Conformational Landscape of meso-2,3-Dibromobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For drug development professionals, a profound understanding of the conformational preferences of a molecule is critical, as it directly influences its interaction with biological targets. This technical guide provides a comprehensive conformational analysis of meso-2,3-dibromobutane, a molecule that serves as an excellent model for understanding the interplay of steric and torsional strains in acyclic systems. Through a combination of quantitative data, detailed experimental and computational protocols, and illustrative diagrams, this document aims to equip researchers with the foundational knowledge to analyze and predict the conformational behavior of similar molecular entities.

Conformational Isomers of this compound

The rotation around the central carbon-carbon bond (C2-C3) in this compound gives rise to a series of staggered and eclipsed conformations, each with a distinct potential energy. Due to the presence of bulky bromine atoms and methyl groups, the relative energies of these conformers are significantly different, leading to a distinct population distribution at equilibrium. The most stable conformation is the one that minimizes both torsional strain (from eclipsing bonds) and steric strain (from non-bonded interactions).

Staggered Conformations

The staggered conformations represent energy minima on the potential energy surface. For this compound, there are two key staggered conformers:

-

Anti Conformer: This is the most stable conformer, where the two bulky bromine atoms are positioned at a dihedral angle of 180° to each other. This arrangement minimizes steric repulsion between the large bromine atoms and also between the methyl groups.

-

Gauche Conformer: In this conformation, the bromine atoms are at a dihedral angle of 60° to each other. While it is a staggered conformation, it is less stable than the anti conformer due to the steric repulsion between the adjacent bromine and methyl groups.

Eclipsed Conformations

The eclipsed conformations correspond to energy maxima and act as barriers to rotation between the staggered conformers. These are significantly less stable due to both torsional strain from eclipsing C-H, C-Br, and C-C bonds, and severe steric strain from the close proximity of bulky groups.

Quantitative Conformational Analysis

The relative energies of the different conformers of this compound can be estimated by considering the energetic cost of the various interactions present in each conformation. The following table summarizes the key conformers, their corresponding dihedral angles (Br-C-C-Br), the primary steric and torsional interactions, and their estimated relative energies.

| Conformer Name | Dihedral Angle (Br-C-C-Br) | Key Interactions | Estimated Relative Energy (kcal/mol) |

| Anti | 180° | Two Me/Br gauche | 0 (Reference) |

| Gauche | 60°, 300° | One Me/Me gauche, one Br/Br gauche, one Me/Br gauche | ~1.4 |

| Eclipsed 1 | 0° | H/H eclipsed, Me/Br eclipsed, Me/Br eclipsed | ~4.0 - 5.0 |

| Eclipsed 2 | 120°, 240° | H/Br eclipsed, H/Me eclipsed, Me/Br eclipsed | ~3.5 - 4.5 |

| Fully Eclipsed | 360° (0°) | Me/Me eclipsed, Br/Br eclipsed, H/H eclipsed | > 5.0 |

Note: The relative energy values are estimates based on typical strain energy increments. Actual values may vary depending on the computational method and level of theory used.

Experimental and Computational Protocols

The conformational equilibrium of this compound can be investigated through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the different conformers can be determined.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous. Filter the solution if any particulate matter is present.

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure proper shimming of the magnetic field to obtain sharp, well-resolved signals.

-

Key parameters to optimize include the number of scans (for adequate signal-to-noise ratio), relaxation delay, and spectral width.

-

If signal overlap is an issue, consider acquiring two-dimensional correlation spectra (e.g., COSY) to aid in signal assignment.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

Perform phase and baseline correction on the resulting spectrum.

-

Integrate the signals to confirm the relative number of protons.

-

Measure the vicinal coupling constants (³JHH) between the methine protons on C2 and C3. This will likely require spectral simulation or analysis of the multiplet patterns.

-

Using the Karplus equation and the known coupling constants for pure anti and gauche conformers (J_anti and J_gauche, which can be estimated from literature or computational data), calculate the mole fractions of the anti (X_anti) and gauche (X_gauche) conformers using the following relationship: J_observed = X_anti * J_anti + X_gauche * J_gauche where X_anti + X_gauche = 1.

-

Computational Protocol: Molecular Mechanics and Quantum Mechanics

Computational chemistry provides a powerful means to model the potential energy surface of a molecule and calculate the relative energies of its conformers.

Step-by-Step Protocol (using Gaussian software):

-

Molecule Building and Initial Optimization:

-

Build the this compound molecule in a molecular modeling program (e.g., GaussView).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Conformational Search (Potential Energy Scan):

-

Set up a relaxed potential energy surface (PES) scan in Gaussian.

-

Define the dihedral angle of interest (Br-C2-C3-Br) as the reaction coordinate.

-

Specify a scan from 0° to 360° in appropriate step sizes (e.g., 15°).

-

Choose a suitable level of theory and basis set for the scan (e.g., B3LYP/6-31G(d)). This provides a good balance between accuracy and computational cost.

-

Run the Gaussian calculation.

-

-

Locating Minima and Transition States:

-

Analyze the output of the PES scan to identify the approximate dihedral angles corresponding to energy minima (staggered conformers) and maxima (eclipsed conformers).

-

From the scan results, select the structures corresponding to the minima and perform full geometry optimizations at the same or a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to locate the exact energy minima.

-

Similarly, perform transition state optimizations starting from the structures corresponding to the energy maxima to precisely locate the transition states (eclipsed conformers).

-

-

Frequency Calculations and Energy Analysis:

-

Perform frequency calculations on all optimized structures (minima and transition states).

-

Confirm that the minima have zero imaginary frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the C2-C3 bond.

-

The output of the frequency calculations will provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculate the relative Gibbs free energies (or electronic energies) of all conformers to determine their relative populations at a given temperature.

-

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the conformational analysis of this compound.

An In-depth Technical Guide to the Rotational Isomers of meso-2,3-dibromobutane: Stability and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational isomers of meso-2,3-dibromobutane, focusing on their relative stabilities and the experimental and computational methods used for their characterization. This information is crucial for understanding the conformational landscape of halogenated alkanes, which is of significant interest in medicinal chemistry and materials science.

Introduction to Rotational Isomers of this compound

This compound is an achiral diastereomer of 2,3-dibromobutane (B42614) that possesses two stereocenters of opposite configuration (R,S). Rotation around the central C2-C3 bond gives rise to a series of rotational isomers, or conformers, which differ in their potential energy. The most stable conformations are staggered, while the eclipsed conformations represent energy maxima and act as barriers to rotation. The relative populations of these conformers at equilibrium are determined by their free energy differences.

The three key staggered conformers of this compound are the anti-periplanar (anti) and two synclinal (gauche) conformations. The anti conformer is characterized by a dihedral angle of 180° between the two bromine atoms, placing the bulky bromine atoms and methyl groups farthest apart. The gauche conformers have a dihedral angle of approximately 60° between the bromine atoms.

Relative Stability of Conformers

The relative stability of the rotational isomers of this compound is primarily governed by steric and electronic effects. The anti conformer is the most stable due to the minimization of steric hindrance between the large bromine atoms and the methyl groups. The gauche conformers are less stable due to increased steric repulsion between these groups.

The eclipsed conformations are significantly higher in energy and are not populated to any significant extent at room temperature. They represent the transition states for the interconversion between the staggered conformers.

Quantitative Conformational Analysis

The energy differences between the various conformers have been determined by a combination of experimental techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, and computational methods.

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0 | ~80 |

| Gauche | ~60° | 1.4 | ~20 (for both gauche forms) |

| Eclipsed (H/H, Br/CH3, Br/CH3) | 0° | High | Negligible |

| Eclipsed (Br/H, Br/H, CH3/CH3) | 120° | High | Negligible |

Note: The energy values are approximate and can vary slightly depending on the solvent and the experimental or computational method used. The population of the gauche form is the sum for the two enantiomeric gauche conformers.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational equilibrium of this compound in solution. The observed NMR parameters, such as chemical shifts and coupling constants, are a weighted average of the parameters for the individual conformers.

Detailed Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration typically in the range of 5-10 mol%.

-

Data Acquisition: Proton (¹H) NMR spectra are recorded over a range of temperatures. The temperature is carefully controlled and calibrated.

-

Analysis of Vicinal Coupling Constants: The vicinal coupling constant between the two methine protons (³JHH) is particularly sensitive to the dihedral angle between them. The relationship between the coupling constant and the dihedral angle can be described by the Karplus equation.

-

Determination of Conformer Populations: By measuring the temperature dependence of the vicinal coupling constant, the enthalpy (ΔH°) and entropy (ΔS°) differences between the anti and gauche conformers can be determined using the van't Hoff equation. From these thermodynamic parameters, the relative populations of the conformers at any given temperature can be calculated.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can also be used to identify and quantify the different rotational isomers of this compound. Certain vibrational modes, particularly the C-Br stretching frequencies, are sensitive to the conformational state of the molecule.

Detailed Methodology:

-

Sample Preparation: Spectra can be recorded for the compound in the gas, liquid, or solution phase. For solution studies, a non-polar solvent such as carbon tetrachloride is often used.

-

Data Acquisition: IR and Raman spectra are recorded over a suitable spectral range.

-

Band Assignment: The observed vibrational bands are assigned to specific vibrational modes of the anti and gauche conformers, often aided by computational frequency calculations.

-

Quantitative Analysis: The relative intensities of the bands corresponding to the different conformers can be used to determine their relative populations. The temperature dependence of the band intensities can also be used to determine the enthalpy difference between the conformers.

Visualization of Conformational Analysis

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

An In-depth Guide to the Meso Compound Structure of 2,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the structure and properties of meso-2,3-dibromobutane. This document will delve into the stereochemistry, synthesis, and spectroscopic characterization of this molecule, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Stereochemistry of 2,3-Dibromobutane (B42614): The Essence of a Meso Compound

2,3-Dibromobutane is a halogenated hydrocarbon with the chemical formula C4H8Br2. The molecule possesses two chiral centers at the second and third carbon atoms (C2 and C3).[1] Theoretically, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. For 2,3-dibromobutane, this would suggest the possibility of four stereoisomers. However, due to the symmetrical substitution pattern at the two chiral centers, a unique stereoisomeric form known as a meso compound exists.[1]

A meso compound is an achiral molecule that contains chiral centers. This apparent contradiction is resolved by the presence of an internal plane of symmetry that divides the molecule into two superimposable mirror-image halves. This internal symmetry cancels out the optical activity of the individual chiral centers, rendering the overall molecule optically inactive.[1] In the case of this compound, the plane of symmetry lies between the C2-C3 bond.

The stereoisomers of 2,3-dibromobutane are:

-

(2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane : These are a pair of enantiomers, which are non-superimposable mirror images of each other and are optically active.

-

(2R,3S)-2,3-dibromobutane : This is the meso compound, which is achiral and optically inactive. Its mirror image is identical to itself.

The relationship between these stereoisomers is that the meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.

Synthesis of this compound

The synthesis of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The most common laboratory synthesis involves the electrophilic addition of bromine (Br2) to trans-2-butene.[2][3][4]

The reaction proceeds via an anti-addition mechanism.[4][5] This means that the two bromine atoms add to opposite faces of the double bond. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge.[2] This backside attack leads to the specific formation of the meso product from the trans alkene.

Conversely, the addition of bromine to cis-2-butene, through the same anti-addition mechanism, results in a racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromobutane.

Experimental Protocol: Synthesis of this compound from trans-2-Butene

Materials:

-

trans-2-Butene (gas or condensed liquid)

-

Bromine (liquid)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Reaction flask

-

Apparatus for gas handling or low-temperature reactions

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Dissolve trans-2-butene in an inert solvent in a reaction flask. If using gaseous trans-2-butene, it can be bubbled through the solvent. The reaction should be carried out at a low temperature (e.g., 0°C) to control the reactivity of bromine.

-

Slowly add a solution of bromine in the same inert solvent to the stirred solution of trans-2-butene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be continued until a faint bromine color persists, indicating the completion of the reaction.

-

After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over a suitable drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation.[7][8][9][10][11]

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety goggles, must be worn.

Structural and Physical Properties

This compound is a liquid at room temperature. Some of its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8Br2 | [12] |

| Molecular Weight | 215.91 g/mol | [12] |

| Density | 1.792 g/mL | [13] |

| Refractive Index | 1.515 | [13] |

| Melting Point | -24 °C | [7] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the meso isomer, the two methyl groups (C1 and C4) are chemically equivalent, and the two methine protons (at C2 and C3) are also equivalent.

-

¹H NMR: The ¹H NMR spectrum is expected to show two signals: a doublet for the methyl protons and a quartet for the methine protons.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals: one for the equivalent methyl carbons and one for the equivalent methine carbons.

While specific chemical shift and coupling constant data for this compound were not found in the provided search results, the spectra for the racemic (dl) pair of 2,3-dibromobutane are available, which can provide an estimation of the expected regions for the meso isomer's signals.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Diastereomers, such as this compound and (2R,3R)-dibromobutane, are expected to have similar but not identical IR spectra, particularly in the fingerprint region.[15]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| 2975-2845 | C-H stretching (alkane) |

| 1470-1370 | C-H bending (alkane) |

| 650-550 | C-Br stretching |

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the this compound molecule.[16]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key logical relationships and experimental workflows discussed in this guide.

Caption: Stereospecific synthesis of 2,3-dibromobutane isomers.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Purification [chem.rochester.edu]

- 8. chembam.com [chembam.com]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Butane, 2,3-dibromo-, (R*,S*)- | C4H8Br2 | CID 98508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [stenutz.eu]

- 14. (+/-)-2 3-DIBROMOBUTANE 98(598-71-0) 1H NMR spectrum [chemicalbook.com]

- 15. homework.study.com [homework.study.com]

- 16. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromobutane: Meso vs. Enantiomeric Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dibromobutane (B42614), with a particular focus on the distinctions and interrelations between the meso form and its enantiomeric counterparts. 2,3-dibromobutane serves as a fundamental model for understanding stereoisomerism in molecules with multiple chiral centers. This document details the synthesis, separation, physical properties, spectroscopic characterization, and chemical reactivity of these isomers, offering valuable insights for researchers in organic synthesis, stereochemistry, and medicinal chemistry.

Introduction to the Stereoisomers of 2,3-Dibromobutane

2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane that possesses two chiral centers at carbons C2 and C3. This structural feature gives rise to a total of three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane, and a meso compound, (2R,3S)-2,3-dibromobutane.[1][2][3] The meso isomer is achiral due to an internal plane of symmetry, rendering it optically inactive.[1] The enantiomeric pair, however, are chiral and optically active, rotating plane-polarized light in equal but opposite directions. The relationship between the meso form and either of the enantiomers is diastereomeric.

The distinct three-dimensional arrangements of the bromine atoms and methyl groups in these stereoisomers lead to significant differences in their physical properties and chemical reactivity, which will be explored in detail throughout this guide.

Stereochemical Relationships and Visualization

The stereochemical relationships between the isomers of 2,3-dibromobutane can be visualized as follows:

Physical and Spectroscopic Properties

The difference in symmetry and spatial arrangement between the meso and enantiomeric forms of 2,3-dibromobutane results in distinct physical and spectroscopic properties. Enantiomers share identical physical properties such as boiling point and density, differing only in the direction of optical rotation. Diastereomers, like the meso form and either enantiomer, have different physical properties.

Physical Properties

| Property | This compound | (2R,3R)-2,3-dibromobutane | (2S,3S)-2,3-dibromobutane | Racemic (±)-2,3-dibromobutane |

| Molecular Formula | C₄H₈Br₂ | C₄H₈Br₂ | C₄H₈Br₂ | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol | 215.91 g/mol | 215.91 g/mol | 215.91 g/mol |

| Boiling Point | 157 °C | Not individually isolated | Not individually isolated | 161 °C |

| Melting Point | -24 °C | Not available | Not available | Not available |

| Density | 1.792 g/mL | Not available | Not available | Not available |

| Refractive Index | 1.515 | Not available | Not available | Not available |

| Specific Rotation ([(\alpha)]D) | 0° (achiral) | Not available | Not available | 0° (racemic mixture) |

Note: Data for individual enantiomers are often not reported separately from the racemic mixture.

Spectroscopic Data

Spectroscopic methods are crucial for the identification and differentiation of the stereoisomers of 2,3-dibromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the meso and enantiomeric forms are expected to be different due to the different chemical environments of the methine (CH-Br) and methyl (CH₃) protons. In the meso isomer, the two methine protons are equivalent, as are the two methyl groups. In the chiral enantiomers, the methine and methyl protons are also equivalent to each other within the same molecule. However, the coupling constants between the vicinal methine protons will differ between the meso and racemic forms, reflecting their different dihedral angles in the most stable conformations.

-

¹³C NMR: Due to symmetry, this compound will show only two signals: one for the two equivalent methine carbons and one for the two equivalent methyl carbons. Similarly, the enantiomers will also each show two signals. However, the chemical shifts of these signals will differ between the meso and racemic forms.

| Isomer | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| This compound | CH-Br | ~50-60 |

| CH₃ | ~20-30 | |

| (±)-2,3-dibromobutane | CH-Br | ~50-60 (different from meso) |

| CH₃ | ~20-30 (different from meso) |

Infrared (IR) Spectroscopy:

The IR spectra of all stereoisomers will exhibit characteristic C-H stretching and bending vibrations for the alkane backbone. The C-Br stretching frequency will also be present, typically in the fingerprint region. While the IR spectra of the two enantiomers are identical, the spectrum of the meso form will differ from that of the enantiomers due to differences in molecular symmetry which affect the vibrational modes.[4]

| Functional Group | Absorption Range (cm⁻¹) |

| C-H (alkane) stretch | 2850-3000 |

| C-H bend | 1350-1480 |

| C-Br stretch | 500-600 |

Experimental Protocols

Synthesis

The synthesis of 2,3-dibromobutane stereoisomers is a classic example of stereospecific reactions.

4.1.1. Synthesis of this compound

The anti-addition of bromine to trans-2-butene yields this compound.[5][6]

-

Reaction: trans-CH₃CH=CHCH₃ + Br₂ → meso-CH₃CH(Br)CH(Br)CH₃

-

Methodology:

-

Dissolve trans-2-butene in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) in dichloromethane dropwise with stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

Once the addition is complete and the color persists, the reaction is finished.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by a wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

-

4.1.2. Synthesis of Racemic (±)-2,3-dibromobutane

The anti-addition of bromine to cis-2-butene (B86535) results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[7][8]

-

Reaction: cis-CH₃CH=CHCH₃ + Br₂ → (±)-CH₃CH(Br)CH(Br)CH₃

-

Methodology: The procedure is identical to the synthesis of the meso isomer, with the substitution of cis-2-butene as the starting material.

Separation

Since the meso form and the enantiomeric pair are diastereomers, they have different physical properties and can be separated by conventional laboratory techniques.[9]

-

Methodology: Fractional Distillation

-

The crude product mixture from the synthesis is placed in a round-bottom flask equipped with a fractional distillation column.

-

The mixture is heated, and the vapor is allowed to pass through the column.

-

Due to the difference in boiling points, the component with the lower boiling point will vaporize more readily and reach the top of the column first.

-

The temperature at the top of the column is monitored, and fractions are collected at their respective boiling points.

-

Chemical Reactivity

The stereochemistry of the 2,3-dibromobutane isomers plays a critical role in their subsequent chemical transformations, particularly in elimination reactions.

Debromination with Sodium Iodide

The reaction of 2,3-dibromobutane with sodium iodide in acetone (B3395972) is a classic example of a stereospecific E2 elimination. The reaction proceeds via an anti-periplanar transition state.

-

This compound: The anti-periplanar arrangement of the two bromine atoms in the reactive conformation of the meso isomer leads to the exclusive formation of trans-2-butene.[10]

It has been observed that this compound reacts more rapidly with iodide ions than the racemic mixture. This is attributed to the lower steric strain in the transition state of the meso isomer, where the methyl groups are in a trans orientation, compared to the cis orientation in the transition state of the enantiomers.

Conclusion

The stereoisomers of 2,3-dibromobutane provide an excellent platform for the study of fundamental principles of stereochemistry. The distinct physical properties and chemical reactivities of the meso and enantiomeric forms underscore the profound impact of three-dimensional molecular architecture. A thorough understanding of these differences is essential for professionals in chemical research and development, particularly in fields where stereoisomerism dictates biological activity and material properties. This guide has provided a detailed overview of the synthesis, characterization, and reactivity of these important model compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. How can you draw the diastereomers of 23dibromobutane class 12 chemistry CBSE [vedantu.com]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. testbook.com [testbook.com]

- 8. Solved The addition of bromine, Br2, to cis-2-butene gives | Chegg.com [chegg.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. Meso`-` and racemic `-2,3-`dibromobutane on reaction with `Nal` in acetone give `:` [allen.in]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Analysis of meso-2,3-Dibromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for meso-2,3-dibromobutane, a halogenated alkane of interest in various chemical and pharmaceutical research areas. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the meso isomer, including tabulated data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its symmetric nature.

¹H NMR Spectroscopy

Due to the plane of symmetry in this compound, the two methine protons (CH-Br) are chemically equivalent, as are the six protons of the two methyl groups. This results in a simplified ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.8 | Doublet | 6H | -CH₃ |

| ~4.2 | Quartet | 2H | -CHBr |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also simplified due to its symmetry. It exhibits two distinct signals corresponding to the methyl carbons and the methine carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~55 | -CHBr |

Reference: The ¹³C NMR data for this compound has been reported by G.C. Levy, T. Pehk, and E. Lippmaa in Organic Magnetic Resonance, 1980, 14, 214.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bonds. While diastereomers like this compound and the chiral (2R,3R)-dibromobutane have the same functional groups and are expected to show similar IR spectra, subtle differences in the fingerprint region may exist due to their different spatial arrangements.[2]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2920 | Strong | C-H stretch (alkane) |

| 1450-1370 | Medium | C-H bend (alkane) |

| ~600-500 | Strong | C-Br stretch |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocols

The following sections outline generalized experimental procedures for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

A standard protocol for obtaining the NMR spectrum of a liquid haloalkane is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The typical sample volume is 0.6-0.7 mL.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Acquisition:

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

FTIR Spectroscopy Protocol

For a liquid sample such as this compound, the following attenuated total reflectance (ATR) or transmission methods are commonly used:

ATR-FTIR Method:

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed, and the positions of the absorption bands are determined.

Transmission Method (Liquid Cell):

-

Cell Preparation: Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).

-

Sample Loading: Introduce a few drops of the neat liquid sample into the cell and seal it.

-

Data Acquisition: Place the cell in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Processing: Process the spectrum to identify the characteristic absorption peaks.

Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of this compound.

Caption: Molecular structure of this compound.

References

The Genesis of Stereoisomerism: A Technical History of Meso Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. This principle, known as stereochemistry, governs the interactions between molecules, including the critical relationship between a drug and its biological target. Central to the historical development of stereochemistry is the concept of the meso compound—a molecule with chiral centers that is itself achiral due to an internal plane of symmetry. This guide provides a technical exploration of the discovery and history of meso compounds, detailing the pivotal experiments that unveiled the world of stereoisomers and the enduring legacy of these discoveries in modern science and pharmaceutical development.

The Dawn of Stereochemistry: Pasteur's Foundational Work

The journey into the three-dimensional nature of molecules began in the mid-19th century, long before the tetrahedral carbon was proposed. The initial observations revolved around the interaction of organic compounds with plane-polarized light.

In 1832, the French chemist Jean-Baptiste Biot made the crucial observation that tartaric acid derived from wine production was optically active, meaning it could rotate the plane of polarized light.[1][2] A chemically identical but optically inactive form, known as racemic acid, was also known to exist.[1][2] The relationship between these two forms of tartaric acid remained a mystery for over a decade.

The breakthrough came in 1848 through the meticulous work of Louis Pasteur.[3] While studying the crystalline forms of the salts of tartaric and racemic acid, Pasteur observed that under specific conditions, the sodium ammonium (B1175870) salt of racemic acid formed two distinct types of crystals that were mirror images of each other.[1][4] This phenomenon of hemihedral crystals was the key.[1] With the aid of tweezers and a microscope, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals.[1][5]

When he dissolved each type of crystal in water, he found that the solution of right-handed crystals rotated plane-polarized light clockwise (dextrorotatory), identical to the naturally occurring tartaric acid.[1] Conversely, the solution of left-handed crystals rotated light counter-clockwise (levorotatory) to the same degree.[1] A 50:50 mixture of the two, like the original racemic acid, showed no optical activity because the rotations cancelled each other out.[1] This was the first successful resolution of a racemic mixture and laid the groundwork for the field of stereochemistry.[1]

Experimental Protocol: Pasteur's Resolution of Racemic Acid

While detailed protocols from the 19th century are scarce, the fundamental steps of Pasteur's manual resolution of the sodium ammonium salt of racemic tartaric acid can be outlined as follows. This process is known as fractional crystallization.[6]

-

Preparation of the Salt Solution: A concentrated aqueous solution of sodium ammonium racemate is prepared.

-

Crystallization: The solution is allowed to slowly evaporate at a temperature below 28°C. This temperature is critical, as above it, the two enantiomers crystallize together as a single racemic compound.

-

Manual Separation: Under microscopic examination, two distinct types of hemihedral crystals are observed, which are non-superimposable mirror images of each other.[7] Using a pair of tweezers, these crystals are manually sorted into two separate batches based on their morphology.

-

Analysis: Each batch of crystals is dissolved in water, and the optical rotation of the resulting solutions is measured using a polarimeter. One solution will be dextrorotatory (+), and the other will be levorotatory (-).

-

Conversion to Tartaric Acid: The separated salts are then chemically converted back to their respective tartaric acid forms, yielding the dextrorotatory and the previously unknown levorotatory isomers of tartaric acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Organic chemistry 15: Stereochemistry - meso compounds, resolution [cureffi.org]

- 6. phasediagram.dk [phasediagram.dk]

- 7. Hemihedral crystals - sodium ammonium tartrate - Pasteur Brewing [pasteurbrewing.com]

Methodological & Application

Application Notes: Detailed Mechanism of the Bromination of trans-2-Butene

Abstract

The electrophilic addition of bromine (Br₂) to alkenes is a fundamental reaction in organic chemistry. The reaction with trans-2-butene is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. This document provides a detailed mechanistic explanation, experimental protocols, and comparative data for the bromination of trans-2-butene, which proceeds via an anti-addition to yield meso-2,3-dibromobutane. These notes are intended for researchers, scientists, and professionals in drug development who utilize halogenation reactions in synthetic pathways.

Introduction

The halogenation of alkenes involves the addition of halogens, such as bromine or chlorine, across the carbon-carbon double bond to form a vicinal dihalide.[1][2] This reaction is a powerful tool for functional group transformation. The reaction's stereochemistry is highly specific and can be explained by the formation of a cyclic halonium ion intermediate.[1][3][4] When trans-2-butene undergoes bromination, the exclusive product is this compound, a direct consequence of the anti-addition mechanism.[5][6] In contrast, the bromination of cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[1][7] Understanding this mechanism is critical for controlling stereochemical outcomes in complex molecule synthesis.

Reaction Mechanism

The bromination of an alkene is a two-step electrophilic addition reaction.[3][5] The mechanism explains the observed anti-addition of the two bromine atoms across the double bond.

-

Step 1: Formation of the Bromonium Ion Intermediate As a bromine molecule approaches the electron-rich π-bond of trans-2-butene, the Br-Br bond becomes polarized.[8][9] The alkene's π electrons act as a nucleophile, attacking the electrophilic bromine atom and displacing a bromide ion (Br⁻).[4] This results in the formation of a cyclic, three-membered bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.[1][3][8] This cyclic structure is key to the reaction's stereospecificity.

-

Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion.[4] Due to the steric bulk of the bromonium ion, the bromide must attack from the side opposite to the cyclic bromine atom, in a process analogous to an Sₙ2 reaction.[7][10] This "backside attack" forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond, a configuration known as anti-addition.[2][10][11] For trans-2-butene, this sequence of events leads to the formation of a single product: this compound, which possesses two chiral centers but is achiral overall due to an internal plane of symmetry.[1][5]

Visualization of the Reaction Mechanism

The logical flow of the bromination of trans-2-butene is depicted below. The process begins with the reactants, proceeds through the key cyclic bromonium ion intermediate, and concludes with the formation of the meso product via anti-addition.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

Application Notes: Synthesis of meso-2,3-dibromobutane from Propyne

Abstract

This document provides a comprehensive, step-by-step protocol for the stereospecific synthesis of meso-2,3-dibromobutane, starting from the simple alkyne, propyne (B1212725). The synthesis is a three-step process involving: (1) the alkylation of propyne to form the internal alkyne 2-butyne (B1218202); (2) the stereoselective reduction of 2-butyne to trans-2-butene using a dissolving metal reduction; and (3) the stereospecific anti-addition of bromine across the double bond of trans-2-butene to yield the target this compound. This protocol includes detailed experimental procedures, safety precautions, and data tables for the physical properties and expected yields of all intermediates and the final product.

Synthetic Pathway Overview

The overall transformation from propyne to this compound is achieved through a carefully controlled sequence of reactions designed to establish the correct carbon skeleton and stereochemistry. The key to obtaining the meso diastereomer is the anti-addition of bromine to a trans-alkene.

Caption: Synthetic workflow for this compound.

Data Presentation: Physical Properties and Yields

The following tables summarize key quantitative data for the materials involved in this synthesis.

Table 1: Physical Properties of Reactants, Intermediates, and Product

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Propyne | Propyne | C₃H₄ | 40.06 | -23.2 | -102.7 | 0.671 (liquid) |

| 2-Butyne | But-2-yne | C₄H₆ | 54.09 | 27[1][2][3] | -32[1] | 0.691[1][3] |

| trans-2-Butene | (E)-But-2-ene | C₄H₈ | 56.11 | 0.9[4] | -105.5[4] | 0.604 |

| This compound | (2R,3S)-2,3-Dibromobutane | C₄H₈Br₂ | 215.91 | 157-167[1][5] | -24[1] | 1.767-1.792 |

Table 2: Summary of Reactions and Expected Yields

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Alkylation | Propyne | 2-Butyne | 1. NaNH₂/NH₃(l) 2. CH₃I | ~80% |

| 2 | Reduction | 2-Butyne | trans-2-Butene | Na / NH₃(l) | >90% |

| 3 | Bromination | trans-2-Butene | This compound | Br₂ / CCl₄ | >95% |

Experimental Protocols

Safety Precaution: This synthesis involves highly flammable gases and liquids, strong bases, and corrosive materials. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Step 1: Preparation of 2-Butyne (Alkylation of Propyne)

This procedure involves the deprotonation of propyne using sodamide to form a sodium propynide intermediate, which is then alkylated with methyl iodide.[6][7]

Materials:

-

Three-necked round-bottom flask with a magnetic stirrer

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Dropping funnel

-

Propyne gas (CH₃C≡CH)

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (B1221849) (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Ice-water bath and heating mantle

Protocol:

-

Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with the condenser, gas inlet, and dropping funnel. Ensure all glassware is oven-dried to be free of moisture.

-

Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Connect the gas inlet to a cylinder of propyne and condense approximately 1.1 equivalents of the gas into the flask.

-

Reaction with Sodamide: In a separate flask, suspend 1.0 equivalent of sodium amide in anhydrous diethyl ether. Slowly add this slurry to the propyne solution via the dropping funnel while maintaining the temperature at -78 °C. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium propynide salt.

-

Alkylation: Add 1.05 equivalents of methyl iodide dropwise to the reaction mixture. A vigorous reaction may occur; control the addition rate to maintain the temperature.

-

Work-up: After the addition is complete, allow the reaction to stir for an additional 2 hours as the bath slowly warms to room temperature, allowing the ammonia to evaporate.

-

Extraction: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it sequentially with water and brine.

-

Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by simple distillation. 2-Butyne is a volatile liquid (b.p. 27 °C), so a cooled receiving flask is necessary.[1][2][3] The product is typically obtained in high purity.

Step 2: Preparation of trans-2-Butene (Dissolving Metal Reduction)

This protocol uses sodium metal dissolved in liquid ammonia to reduce the alkyne to a trans-alkene.[2][3][8][9][10] This reaction is highly stereospecific.

Materials:

-

Three-necked round-bottom flask with a magnetic stirrer

-

Dry ice/acetone condenser

-

Gas outlet (bubbler)

-

2-Butyne (from Step 1)

-

Sodium metal (Na)

-

Anhydrous liquid ammonia (NH₃)

-

Ammonium (B1175870) chloride (NH₄Cl) (for quenching)

Protocol:

-

Setup: In a fume hood, equip a three-necked flask with a dry ice condenser and a gas outlet.

-

Condensation: Cool the flask to -78 °C in a dry ice/acetone bath and condense anhydrous ammonia into it.

-

Dissolving Metal: Carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[2][3]

-

Reduction: Slowly add a solution of 2-butyne (1.0 equivalent) in a minimal amount of anhydrous ether to the sodium-ammonia solution. The blue color will fade as the reaction proceeds. Maintain the reaction at -78 °C for 2-3 hours.

-

Quenching: Once the reaction is complete (indicated by the persistence of the blue color or by TLC/GC analysis), quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

-

Isolation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood. The product, trans-2-butene, is a gas at room temperature (b.p. 0.9 °C) and can be collected in a cold trap or used directly in the next step.[4]

Step 3: Preparation of this compound (Bromination)

This final step is the stereospecific anti-addition of bromine to trans-2-butene, which yields the desired meso product.[4][11][12]

Materials:

-

Gas dispersion tube

-

Three-necked round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

trans-2-Butene (from Step 2)

-

Liquid bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous sodium thiosulfate (B1220275) solution

Protocol:

-

Setup: Place 1.0 equivalent of liquid bromine in the dropping funnel and dissolve it in the reaction solvent (e.g., CCl₄). In the flask, dissolve the collected trans-2-butene in cold CCl₄ at 0 °C. If using the gas directly, bubble it through the solvent in the flask cooled to 0 °C.

-

Bromination: Slowly add the bromine solution dropwise to the stirred solution of trans-2-butene at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. Continue the addition until a faint bromine color persists, indicating the reaction is complete.

-

Work-up: Add aqueous sodium thiosulfate solution to the reaction mixture to quench any excess bromine. The organic layer should become colorless.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

References

- 1. This compound [stenutz.eu]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,3-Dibromobutane, (+/-) + meso, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound (CAS 5780-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2,3-DIBROMOBUTANE | 5408-86-6 [chemicalbook.com]

- 8. Khan Academy [khanacademy.org]

- 9. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]

- 10. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for the Stereospecific Synthesis of Vicinal Dibromides

For Researchers, Scientists, and Drug Development Professionals

The stereospecific synthesis of vicinal dibromides, molecules containing two bromine atoms on adjacent carbons with a defined stereochemical relationship, is a cornerstone of modern organic synthesis. The resulting 1,2-dibromoalkanes are versatile synthetic intermediates, readily transformed into a variety of functional groups, making them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for three distinct and stereospecific methods for the synthesis of vicinal dibromides: classical anti-dibromination, catalytic enantioselective anti-dibromination, and stereospecific syn-dibromination.

Classical Stereospecific Anti-Dibromination of Alkenes

The reaction of alkenes with molecular bromine (Br₂) is a classic and highly reliable method for the synthesis of vicinal dibromides. This reaction proceeds with high stereospecificity, exclusively yielding the anti-addition product. The stereochemical outcome is dictated by the geometry of the starting alkene.

Application Notes:

The anti-addition mechanism involves the formation of a cyclic bromonium ion intermediate. The alkene attacks the bromine molecule, displacing a bromide ion and forming a three-membered ring. The newly generated bromide ion then attacks one of the carbons of the bromonium ion from the face opposite to the ring, leading to the observed anti-stereochemistry.[1][2][3][4] This stereospecificity is a key feature of this reaction:

-

Z-Alkenes yield a racemic mixture of enantiomers (a pair of molecules that are non-superimposable mirror images of each other).[1][5]

-

E-Alkenes yield a single, achiral meso compound (a molecule with stereocenters that is superimposable on its mirror image).[1][5]

This predictable stereochemical outcome makes it a powerful tool for controlling the relative stereochemistry of two adjacent carbon centers.

Quantitative Data Summary:

| Alkene Substrate | Product(s) | Stereochemical Outcome | Typical Yield |

| (Z)-2-Butene | (2R,3R)-2,3-Dibromobutane & (2S,3S)-2,3-Dibromobutane | Racemic Mixture | >95% |

| (E)-2-Butene | (2R,3S)-2,3-Dibromobutane | Meso Compound | >95% |

| Cyclohexene | trans-1,2-Dibromocyclohexane | Racemic Mixture | >90% |

| Styrene | 1,2-Dibromo-1-phenylethane | Racemic Mixture | >90% |

Experimental Protocol: Anti-Dibromination of (E)-2-Butene

This protocol describes the stereospecific anti-dibromination of (E)-2-butene to yield meso-2,3-dibromobutane.

Materials:

-

(E)-2-Butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a stir bar

-

Dropping funnel

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve (E)-2-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of (E)-2-butene. The characteristic red-brown color of bromine should disappear upon addition. Continue the addition until a faint orange color persists.

-

Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the orange color disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to afford this compound.

Logical Relationship of Stereochemistry in Anti-Dibromination:

Caption: Stereochemical outcome of anti-dibromination.

Catalytic Enantioselective Anti-Dibromination of Allylic Alcohols

While classical methods provide excellent diastereocontrol, they do not offer control over the absolute stereochemistry in the case of Z-alkenes, leading to racemic mixtures. The development of catalytic, enantioselective methods addresses this limitation, allowing for the synthesis of enantioenriched vicinal dibromides. A notable example is the method developed by Burns and coworkers, which utilizes a chiral TADDOL-derived diol as a catalyst in combination with dibromomalonate as the bromine source and a titanium bromide species.[6][7]

Application Notes: